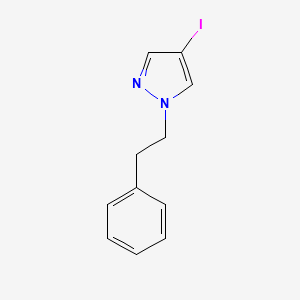

4-iodo-1-(2-phenylethyl)-1H-pyrazole

Description

4-Iodo-1-(2-phenylethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by an iodine atom at the 4-position and a 2-phenylethyl group at the N-1 position. Its molecular formula is C₁₁H₁₁IN₂ (molecular weight: 314.12 g/mol), and it exhibits distinct spectroscopic properties, including a characteristic $^1$H NMR signal at δ 5.53 ppm (q, J = 7.0 Hz) for the chiral center in the 2-phenylethyl chain .

Properties

IUPAC Name |

4-iodo-1-(2-phenylethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOGEGPMUHGXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Precursors

The introduction of the 2-phenylethyl group to the pyrazole ring typically precedes iodination. A common approach involves alkylating a pyrazole precursor (e.g., 1H-pyrazole) with 2-phenylethyl bromide or chloride under basic conditions. For example, hydrazine derivatives may react with α,β-unsaturated nitriles to form pyrazolidine intermediates, which are subsequently cyclized and alkylated.

Key Reaction Conditions

Regioselective Iodination

Iodination at the 4-position of the pyrazole ring is achieved using iodine monochloride (ICl) or elemental iodine with an oxidizing agent. The method from, adapted for a structurally similar compound, involves:

-

Dissolving 1-(2-phenylethyl)-1H-pyrazole in acetic acid.

-

Adding ICl dropwise at room temperature.

Representative Protocol

Optimization of Reaction Conditions

Solvent Selection

Solvents critically influence iodination efficiency:

Stoichiometry and Catalysis

Temperature and Time

-

Room Temperature (20–25°C): Optimal for balancing reaction rate and selectivity.

-

Extended Stirring (>4 hours): Risks over-iodination; monitoring via TLC is advised.

Analytical Characterization

Structural Confirmation

Purity Assessment

-

HPLC: Purity >95% achieved via recrystallization from ethyl acetate/hexane.

-

Elemental Analysis: Matches theoretical values for C (44.32%), H (3.72%), N (9.40%).

Challenges and Mitigation Strategies

Regioselectivity Issues

The electron-donating 2-phenylethyl group directs electrophiles to the 4- and 5-positions. Using acetic acid as a solvent enhances 4-iodination due to protonation effects.

Byproduct Formation

-

Di-iodination: Controlled by limiting ICl stoichiometry and reaction time.

-

Oxidation Byproducts: Avoided by excluding strong oxidizing agents and using inert atmospheres.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| ICl in Acetic Acid | High regioselectivity, mild conditions | Requires anhydrous conditions | 85–90 |

| I₂ with Oxidizers | Lower cost | Lower selectivity, longer time | 70–75 |

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-(2-phenylethyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products

Substitution: Formation of 4-substituted pyrazoles with various functional groups.

Oxidation: Formation of ketones or carboxylic acids from the phenylethyl group.

Reduction: Formation of dihydropyrazoles from the pyrazole ring.

Scientific Research Applications

4-Iodo-1-(2-phenylethyl)-1H-pyrazole has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-iodo-1-(2-phenylethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific biochemical pathways. The iodine atom and the phenylethyl group can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The N-1 substituent and iodine position significantly influence the compound's electronic, steric, and reactivity profiles. Key structural analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

The 4-iodo group is a key site for Pd-catalyzed transformations :

- Difluoromethylation : 4-Iodo-1-(4-methoxyphenyl)-1H-pyrazole reacts with [(SIPr)Ag(CF₂H)]₂ to yield 4-difluoromethyl product (60% yield), outperforming 3-iodo isomers (<30% yield) .

- Homocoupling : 4-Iodo-1-(methoxymethyl)-1H-pyrazole undergoes Pd-catalyzed homocoupling to form bipyrazole intermediates, critical for synthesizing high-density oxidizers .

Regioselectivity : The 4-iodo position is more reactive than 3- or 5-positions due to favorable orbital alignment for oxidative addition .

Biological Activity

4-Iodo-1-(2-phenylethyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. Pyrazoles have been studied extensively due to their potential therapeutic benefits, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of 4-iodo-1-(2-phenylethyl)-1H-pyrazole, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-iodo-1-(2-phenylethyl)-1H-pyrazole can be represented as follows:

This compound features a pyrazole ring substituted with an iodine atom at the 4-position and a phenethyl group at the 1-position. The presence of iodine enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 4-iodo-1-(2-phenylethyl)-1H-pyrazole. Research indicates that pyrazole derivatives can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays have shown that 4-iodo-1-(2-phenylethyl)-1H-pyrazole can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The mechanism through which 4-iodo-1-(2-phenylethyl)-1H-pyrazole exerts its biological effects involves interaction with various molecular targets:

- COX Inhibition : By inhibiting COX enzymes, this compound may reduce prostaglandin synthesis, leading to decreased inflammation.

- Cell Cycle Arrest : Studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : The compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrazole derivatives. Key findings include:

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Iodine) | Increased lipophilicity; enhanced anticancer activity |

| 1-position (Phenethyl) | Improved selectivity towards cancer cells |

The presence of iodine at the 4-position significantly enhances both lipophilicity and cellular uptake, which are critical for effective biological activity.

Study on Anticancer Activity

In a recent study published in PubMed, researchers synthesized various pyrazole derivatives, including 4-iodo-1-(2-phenylethyl)-1H-pyrazole, and evaluated their anticancer activities against multiple cancer cell lines. The results indicated that this compound showed significant cytotoxicity with an IC50 value lower than many known chemotherapeutics .

Anti-inflammatory Assay

Another study focused on evaluating the anti-inflammatory effects of 4-iodo-1-(2-phenylethyl)-1H-pyrazole in a murine model of inflammation. The compound was administered to mice subjected to inflammatory stimuli, resulting in reduced edema and lower levels of inflammatory markers compared to control groups .

Q & A

Basic: What are the optimal synthetic routes for 4-iodo-1-(2-phenylethyl)-1H-pyrazole?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:

Core Formation : Cyclocondensation of β-keto esters with hydrazines to form 1H-pyrazole derivatives (e.g., phenylhydrazine for the 1-phenyl group) .

N-Alkylation : Introduce the 2-phenylethyl group via alkylation using 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Iodination : Regioselective iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .

Key Considerations : Monitor reaction regioselectivity via TLC and optimize iodine equivalents to avoid over-halogenation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How to characterize the structure and purity of 4-iodo-1-(2-phenylethyl)-1H-pyrazole?

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodines cause deshielding in adjacent carbons). Compare with DFT-calculated chemical shifts to validate assignments .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern (iodine has a distinct 127/129 Da split) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; iodine’s heavy atom effect enhances diffraction quality .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Basic: What are common functionalization strategies for modifying the pyrazole core?

Methodological Answer:

Post-synthetic modifications focus on:

- Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, aryl boronic acids) to substitute the iodine atom .

- Electrophilic Substitution : Nitration or sulfonation at the 5-position due to iodine’s electron-withdrawing effect .

- Reductive Dehalogenation : Replace iodine via catalytic hydrogenation (H₂/Pd-C) to study structure-activity relationships .

Advanced: How to address regioselectivity challenges during iodination of 1-(2-phenylethyl)-1H-pyrazole?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : The 2-phenylethyl substituent at N1 sterically directs iodination to the 4-position. Validate using computational models (DFT) to map electron density .

- Reagent Choice : NIS in polar aprotic solvents (e.g., DMF) favors 4-iodination over 5-position .

- Kinetic Control : Low-temperature reactions (0–5°C) minimize thermodynamic byproducts. Monitor via in-situ IR for intermediate trapping .

Advanced: How to resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : NMR chemical shifts vary with solvent polarity. Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) .

- Conformational Flexibility : Use molecular dynamics (MD) simulations to account for rotational barriers in the 2-phenylethyl group .

- Crystal Packing : X-ray structures may show deviations from gas-phase DFT geometries; compare with solid-state NMR .

Advanced: What computational methods predict the electronic properties of 4-iodo-1-(2-phenylethyl)-1H-pyrazole?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for reactivity .

- TD-DFT : Simulate UV-Vis spectra (e.g., iodine’s n→σ* transitions) and compare with experimental λmax .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide medicinal chemistry .

Advanced: How to design metal complexes using 4-iodo-1-(2-phenylethyl)-1H-pyrazole as a ligand?

Methodological Answer:

- Coordination Sites : The pyrazole N2 and iodine can act as ligands. Synthesize Pd(II) complexes via reactions with [PdCl₂(COD)] in THF .

- Spectroscopic Validation : Use IR to confirm Pd–N stretching (~400 cm⁻¹) and XANES to study oxidation states .

- Catalytic Applications : Test Suzuki-Miyaura coupling efficiency; iodine’s leaving-group ability may enhance catalytic cycles .

Advanced: What stability considerations are critical for handling 4-iodo-1-(2-phenylethyl)-1H-pyrazole?

Methodological Answer:

- Light Sensitivity : Iodinated compounds degrade under UV light. Store in amber vials with desiccants .

- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for pyrazoles) .

- Hydrolytic Resistance : Test stability in aqueous buffers (pH 1–13) via HPLC; iodine may undergo hydrolysis in strong base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.